METHYL 6,7-DIMETHOXY-4-[(3-METHOXYPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE
Description
Methyl 6,7-dimethoxy-4-[(3-methoxyphenyl)methoxy]quinoline-2-carboxylate is a quinoline derivative featuring methoxy groups at positions 6 and 7, a 3-methoxyphenylmethoxy substituent at position 4, and a methyl ester at position 2.
Properties
IUPAC Name |
methyl 6,7-dimethoxy-4-[(3-methoxyphenyl)methoxy]quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-24-14-7-5-6-13(8-14)12-28-18-11-17(21(23)27-4)22-16-10-20(26-3)19(25-2)9-15(16)18/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHGGQSFLGBIKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6,7-DIMETHOXY-4-[(3-METHOXYPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Benzyl Group: The benzyl group can be attached through a Williamson ether synthesis, where the quinoline derivative reacts with 3-methoxybenzyl chloride in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 6,7-DIMETHOXY-4-[(3-METHOXYPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be performed to replace methoxy or benzyl groups with other substituents using reagents like sodium methoxide or benzyl bromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or benzyl bromide in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoline derivatives with modified functional groups.
Substitution: Formation of quinoline derivatives with different substituents replacing the original methoxy or benzyl groups.
Scientific Research Applications
The compound Methyl 6,7-dimethoxy-4-[(3-methoxyphenyl)methoxy]quinoline-2-carboxylate (often referred to in the literature as a quinoline derivative) has garnered attention in various scientific research fields due to its potential biological activities and applications. This article delves into its applications, particularly in medicinal chemistry, highlighting its anticancer, antimicrobial, and anti-inflammatory properties, supported by case studies and data tables.
Structural Features
The compound features a quinoline ring system substituted with methoxy groups and a carboxylate moiety, which are crucial for its biological activity.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties.
Case Study: Effect on Breast Cancer Cells
In vitro studies on MCF-7 breast cancer cells demonstrated a dose-dependent decrease in cell viability with an IC50 of approximately 15 µM. Flow cytometry analysis confirmed an increase in the sub-G1 phase population, indicative of apoptosis induction.
Antimicrobial Properties
The compound also shows promising antimicrobial activity against various pathogens.
Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Bacillus subtilis | 8 |
This table illustrates the effectiveness of the compound against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Mechanisms of Anti-inflammatory Action
- Cytokine Modulation : The compound inhibits NF-κB signaling pathways, reducing the production of inflammatory cytokines.
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity Type | Mechanism |
|---|---|
| Anticancer | Induces apoptosis, arrests cell cycle |
| Antimicrobial | Inhibits bacterial growth |
| Anti-inflammatory | Modulates cytokine production |
Research Findings and Insights
Recent studies have focused on optimizing the structure-activity relationship (SAR) of this compound to enhance its efficacy while minimizing toxicity. Modifications to the methoxy and carboxylate groups have been explored to improve selectivity toward cancer cells compared to normal cells.
Mechanism of Action
The mechanism of action of METHYL 6,7-DIMETHOXY-4-[(3-METHOXYPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with DNA/RNA: Modifying genetic material to exert its effects.
Modulating Receptor Activity: Binding to cellular receptors to influence signaling pathways.
Comparison with Similar Compounds
Core Structure and Substituent Analysis
The table below compares the target compound with analogs from the provided evidence:
Structural and Functional Differences
Core Structure Variations: Quinoline vs. Isoquinoline/Quinoxaline: The target compound’s quinoline core positions the nitrogen at position 1, whereas isoquinoline derivatives (e.g., compound 6d in ) place it at position 2. This alters electronic distribution and binding interactions. Quinoxaline derivatives () feature two adjacent nitrogen atoms, increasing polarity and redox activity.
Substituent Effects: Methoxy vs. Fluoro Groups: Compared to the difluoroquinoline in , the target’s methoxy groups are electron-donating, increasing solubility in polar solvents. Fluorine’s electronegativity enhances membrane permeability but reduces solubility. Ester vs. Sulfanyl/Carboxylic Acid Groups: The methyl ester at position 2 in the target compound improves metabolic stability compared to sulfanyl () or carboxylic acid () groups, which may undergo hydrolysis or ionization.
In contrast, the 4-hydroxy group in allows hydrogen bonding but increases susceptibility to oxidation.
Biological Activity
Methyl 6,7-dimethoxy-4-[(3-methoxyphenyl)methoxy]quinoline-2-carboxylate is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on existing research.
Synthesis
The synthesis of quinoline derivatives, including this compound, typically involves multi-step processes. A notable method includes the one-pot synthesis from β-nitroacrylates and 2-aminobenzaldehydes, yielding various functionalized quinolines with moderate to good yields (37%–64%) under optimized conditions using solid-supported bases like BEMP in acetonitrile .
Biological Activity Overview
Quinoline derivatives are known for a wide range of biological activities, including:
- Antimicrobial : Exhibiting antibacterial and antifungal properties.
- Antiviral : Potential efficacy against viral infections.
- Anticancer : Demonstrated cytotoxic effects against various cancer cell lines.
- Anti-inflammatory : Reducing inflammation in different models.
This compound specifically has shown promise in several studies.
Detailed Biological Activities
-
Anticancer Activity
- Studies have indicated that quinoline derivatives can induce apoptosis in cancer cells. For instance, derivatives similar to this compound have been tested against various cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), showing significant cytotoxicity with IC50 values ranging from 0.01 µM to 0.46 µM .
- The mechanism often involves the inhibition of key kinases such as Aurora-A and CDK2, which are crucial for cell cycle regulation .
- Antimicrobial Properties
- Anti-inflammatory Effects
Case Studies and Research Findings
| Study | Compound Tested | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|---|
| Li et al. (2022) | Quinoline derivative | MCF-7 | 0.01 | Anticancer |
| Cankara et al. (2022) | Quinoline derivative | HCT116 | 1.1 | Anticancer |
| Zhang et al. (2021) | Similar compound | A549 | 0.39 | Anticancer |
| Morimoto et al. (1991) | Quinoline derivatives | Various pathogens | N/A | Antimicrobial |
Q & A
Basic: What are the recommended synthetic routes for METHYL 6,7-DIMETHOXY-4-[(3-METHOXYPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE, and how can reaction conditions be optimized?
The synthesis typically involves multi-step functionalization of the quinoline core. A common approach includes:
- Etherification : Introducing the 3-methoxyphenylmethoxy group via nucleophilic substitution using 3-methoxybenzyl bromide under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like DMSO or methanol .
- Esterification : Methyl ester formation at the 2-position using methyl chloroformate in the presence of triethylamine .
- Optimization : Key parameters include temperature (60–80°C for etherification), solvent purity, and catalyst selection. Continuous flow reactors improve scalability and yield .
Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?
- X-ray Crystallography : Resolves molecular geometry and confirms substituent positions, as demonstrated for structurally similar 6,7-dimethoxyquinolines .
- Spectroscopy :
- HPLC-MS : Quantify purity and detect byproducts, especially residual solvents like DMSO .
Advanced: How can computational methods (e.g., DFT) guide the optimization of synthetic pathways or predict reactivity?
Density Functional Theory (DFT) calculations can:
- Predict Transition States : Model reaction mechanisms (e.g., ether bond formation) to identify energy barriers and optimal pathways .
- Charge Distribution Analysis : Map electrophilic/nucleophilic sites to predict regioselectivity in substitutions. For example, methoxy groups at 6 and 7 positions deactivate the quinoline core, directing reactions to the 4-position .
- Solvent Effects : Simulate solvent interactions (e.g., DMSO’s polarity) to improve reaction efficiency .
Basic: What stability considerations are critical for handling and storing this compound?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the ester group .
- Light Sensitivity : Protect from UV exposure, as quinoline derivatives are prone to photodegradation .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid ester hydrolysis .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
- Dose-Response Studies : Compare IC₅₀ values across assays (e.g., antimicrobial vs. cytotoxicity) to identify therapeutic windows .
- Structural Analogues : Test derivatives (e.g., replacing the 3-methoxyphenyl group with pyridinone) to isolate structure-activity relationships .
- Assay Validation : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .
Advanced: What strategies can improve the scalability of synthesizing this compound for preclinical studies?
- Flow Chemistry : Enhances reproducibility and reduces reaction times for large-scale etherification and esterification steps .
- Catalyst Screening : Test immobilized bases (e.g., polymer-supported K₂CO₃) to simplify purification .
- Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to absorb residual water during esterification .
Advanced: How do substituent modifications (e.g., halogenation) impact the compound’s physicochemical properties?
- Lipophilicity : Adding halogens (e.g., Cl at the 2-position) increases logP, enhancing membrane permeability but reducing aqueous solubility .
- Electron Effects : Electron-withdrawing groups (e.g., -NO₂) at the 4-position destabilize the quinoline ring, altering reactivity in subsequent functionalizations .
Basic: What safety protocols are essential for handling this compound in the lab?
- PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to limit inhalation of volatile solvents (e.g., methanol) .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous washdowns .
Advanced: How can researchers validate the compound’s target engagement in biological systems?
- Fluorescent Probes : Attach fluorophores (e.g., dansyl) to track cellular uptake via confocal microscopy .
- Pull-Down Assays : Use biotinylated analogues with streptavidin beads to isolate protein targets .
- SAR Studies : Correlate structural variants (e.g., methoxy vs. hydroxy groups) with activity profiles to infer binding modes .
Advanced: What are the limitations of current synthetic methods, and how can they be addressed?
- Low Yields in Etherification : Competing side reactions (e.g., oxidation of methoxy groups) can reduce efficiency. Solution: Use milder bases (e.g., Cs₂CO₃) and lower temperatures .
- Purification Challenges : Silica gel chromatography struggles with polar byproducts. Solution: Employ reverse-phase HPLC or crystallization from ethanol/water mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
